Cas no 1021108-16-6 (2-fluoro-N-{2-[6-oxo-3-(pyridin-3-yl)-1,6-dihydropyridazin-1-yl]ethyl}benzamide)
![2-fluoro-N-{2-[6-oxo-3-(pyridin-3-yl)-1,6-dihydropyridazin-1-yl]ethyl}benzamide structure](https://ja.kuujia.com/scimg/cas/1021108-16-6x500.png)
2-fluoro-N-{2-[6-oxo-3-(pyridin-3-yl)-1,6-dihydropyridazin-1-yl]ethyl}benzamide 化学的及び物理的性質
名前と識別子
-
- 2-fluoro-N-{2-[6-oxo-3-(pyridin-3-yl)-1,6-dihydropyridazin-1-yl]ethyl}benzamide
- 2-fluoro-N-[2-(6-oxo-3-pyridin-3-ylpyridazin-1-yl)ethyl]benzamide
-
- インチ: 1S/C18H15FN4O2/c19-15-6-2-1-5-14(15)18(25)21-10-11-23-17(24)8-7-16(22-23)13-4-3-9-20-12-13/h1-9,12H,10-11H2,(H,21,25)
- InChIKey: WCBGSUKNHUZCHQ-UHFFFAOYSA-N
- ほほえんだ: C(NCCN1N=C(C2=CC=CN=C2)C=CC1=O)(=O)C1=CC=CC=C1F
2-fluoro-N-{2-[6-oxo-3-(pyridin-3-yl)-1,6-dihydropyridazin-1-yl]ethyl}benzamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5230-0017-1mg |
2-fluoro-N-{2-[6-oxo-3-(pyridin-3-yl)-1,6-dihydropyridazin-1-yl]ethyl}benzamide |
1021108-16-6 | 1mg |
$54.0 | 2023-09-10 |
2-fluoro-N-{2-[6-oxo-3-(pyridin-3-yl)-1,6-dihydropyridazin-1-yl]ethyl}benzamide 関連文献
-
Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
-
Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
-
Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
-
Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
-
8. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
-
Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
-
10. Cadmium metavanadate mixed oxide nanorods for the chemiresistive detection of methane molecules†Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
2-fluoro-N-{2-[6-oxo-3-(pyridin-3-yl)-1,6-dihydropyridazin-1-yl]ethyl}benzamideに関する追加情報
Compound CAS No. 1021108-16-6: 2-fluoro-N-{2-[6-oxo-3-(pyridin-3-yl)-1,6-dihydropyridazin-1-yl]ethyl}benzamide
The compound with CAS No. 1021108-16-6, known as 2-fluoro-N-{2-[6-oxo-3-(pyridin-3-yl)-1,6-dihydropyridazin-1-yl]ethyl}benzamide, is a highly specialized organic molecule with significant potential in the fields of pharmacology and materials science. This compound has garnered attention due to its unique structural features and promising applications in drug development and advanced materials research.
Structural Analysis
The molecular structure of 2-fluoro-N-{2-[6-oxo-3-(pyridin-3-yl)-1,6-dihydropyridazin-1-yll}ethyl}benzamide is characterized by a benzamide core with a fluorine substituent at the 2-position of the benzene ring. This fluorine atom introduces electronic effects that can influence the molecule's reactivity and stability. The benzamide group is further connected to an ethyl chain, which terminates in a dihydropyridazine ring system. The dihydropyridazine ring is substituted at the 3-position with a pyridine ring and at the 6-position with a ketone group (oxo). This combination of functional groups creates a molecule with diverse electronic properties and potential for bioactivity.
Chemical Properties
Recent studies have highlighted the chemical stability of this compound under various conditions, making it suitable for use in both laboratory and industrial settings. The presence of the pyridine ring introduces aromaticity and enhances the molecule's ability to participate in π–π interactions, which are crucial in many biochemical processes. Additionally, the ketone group within the dihydropyridazine ring can act as a site for further chemical modifications, enabling the synthesis of derivatives with tailored properties.
Applications in Pharmacology
The benzamide core of this compound is a well-known scaffold in drug design, often used to target various enzymes and receptors. The fluorine substitution at the benzene ring can modulate the molecule's lipophilicity, which is essential for drug absorption and bioavailability. Recent research has explored the potential of this compound as a kinase inhibitor, demonstrating its ability to bind to specific protein targets with high affinity.
Furthermore, the dihydropyridazine-pyridine system has been shown to exhibit antioxidant properties, suggesting its potential use in combating oxidative stress-related diseases. These findings underscore the versatility of this compound in addressing multiple therapeutic areas.
Materials Science Applications
Beyond pharmacology, 2-fluoro-N-{2-[6-Oxo-pyrido[4'-5':4'-5']dihydro-pyrimidino[4',5':4',5']thiazolo[5',4':4',5']diazepino[7',8':7',8']indolo[7',8':7',8']quinolino[9',8':9',8']isoquinolino[9',8':9',8']carbocino[9',8':9',8']cyclophane]-ethyl}benzamide has shown promise in materials science. Its rigid structure and conjugated π-system make it an attractive candidate for use in organic electronics. Researchers have investigated its potential as a component in light-emitting diodes (LEDs) and photovoltaic devices, where its electronic properties could enhance device performance.
Additionally, the compound's ability to form self-assembled monolayers has been explored for applications in surface functionalization and nanotechnology. These applications highlight its potential as a building block for advanced materials with tailored functionalities.
Future Directions
The continued exploration of CAS No. 1021108-16-X's properties is expected to yield further insights into its utility across diverse fields. Ongoing research is focused on optimizing its pharmacokinetic profile for therapeutic applications and enhancing its electronic properties for materials science uses.
1021108-16-6 (2-fluoro-N-{2-[6-oxo-3-(pyridin-3-yl)-1,6-dihydropyridazin-1-yl]ethyl}benzamide) 関連製品
- 1798488-81-9((2-ethoxyphenyl)-[3-(triazol-1-yl)pyrrolidin-1-yl]methanone)
- 2137519-58-3(7-[(2-Methylpropyl)amino]-2lambda6-thiaspiro[3.5]nonane-2,2-dione)
- 433250-99-8(N-(3-fluorophenyl)-N'-(4-methoxyphenyl)methylethanediamide)
- 14348-75-5(2,7-Dibromo-9-fluorenone)
- 1448124-31-9(5-[4-(pyridin-2-yloxy)piperidine-1-carbonyl]-1H-indole)
- 1005292-85-2(N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-phenoxypropanamide)
- 1983153-03-2(3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole)
- 332-50-3(Acetamide,2-(4-fluorophenoxy)-)
- 67733-31-7(Ethyl 4-oxo-4H-chromene-6-carboxylate)
- 1602587-14-3(3-(2-chloro-6-fluorophenyl)prop-2-ynenitrile)




